
(S)-Lercanidipine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of (S)-Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lercanidipine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the (S)-Lercanidipine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
(S)-Lercanidipine-d3 Hydrochloride serves as a reference standard in analytical chemistry. It is utilized in various chromatographic techniques, including:
- Ultra-Performance Liquid Chromatography (UPLC): Employed for the quantification of lercanidipine in biological samples, providing reliable data for pharmacokinetic studies .
- Mass Spectrometry: Used as an internal standard in the quantification of lercanidipine, enhancing accuracy in bioequivalence studies .
Pharmacokinetics
The compound is crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs. Studies have shown that the presence of deuterium can lead to altered metabolic pathways compared to non-deuterated counterparts, thus influencing drug efficacy and safety profiles .
Biological Studies
In biological research, this compound is used to:
- Investigate the effects of deuterium substitution on biological activity and metabolism.
- Study the pharmacological effects of lercanidipine in various disease models, particularly in hypertension and cardiovascular diseases .
Antihypertensive Action
Clinical trials have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure across diverse patient populations. For instance:
- In a study involving patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure .
- Another observational study indicated that approximately 46% of patients achieved normalized blood pressure after adjusting their dosage from 10 mg to 20 mg daily .
Renoprotective Effects
Research has suggested that lercanidipine may offer protective benefits for renal health. Animal studies indicate that it can prevent renal damage associated with hypertension by reducing proteinuria and maintaining normal plasma creatinine levels .
Case Studies
Several notable studies highlight the efficacy of this compound:
Wirkmechanismus
(S)-Lercanidipine-d3 Hydrochloride exerts its effects by blocking calcium channels in the vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, potentially leading to a longer duration of action and improved pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Lercanidipine Hydrochloride: The non-deuterated form of the compound.
Amlodipine: Another calcium channel blocker used for hypertension.
Nifedipine: A calcium channel blocker with similar therapeutic uses.
Uniqueness
(S)-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other similar compounds.
Biologische Aktivität
(S)-Lercanidipine-d3 hydrochloride is a deuterium-labeled derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB). This compound is primarily utilized in antihypertensive therapies and exhibits significant biological activity characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy.
Property | Value |
---|---|
CAS Number | 1217740-02-7 |
Molecular Formula | C₃₆H₃₉D₃ClN₃O₆ |
Molecular Weight | 651.21 g/mol |
Lipophilicity | High |
This compound's high lipophilicity allows it to penetrate cell membranes effectively, leading to prolonged therapeutic action compared to earlier generations of calcium channel blockers .
Lercanidipine acts primarily by blocking L-type calcium channels in vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure. The deuterium labeling in (S)-Lercanidipine-d3 enhances its stability and bioavailability, making it an effective agent for managing hypertension .
Pharmacological Effects
-
Antihypertensive Action :
- Clinical studies have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure. For instance, in a randomized controlled trial involving 1000 patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure (e.g., office SBP/DBP decreased by 11.0/10.4 mmHg) with a responder rate of approximately 47% .
-
Renoprotective Effects :
- Animal studies indicate that lercanidipine can prevent renal damage associated with hypertension. In models of renal injury induced by angiotensin II, lercanidipine treatment resulted in decreased proteinuria and maintained normal plasma creatinine levels . The drug also reduced monocyte infiltration and extracellular matrix formation, suggesting anti-inflammatory properties that contribute to its renoprotective effects .
- Lower Negative Inotropic Effect :
Case Studies
Several observational studies have reinforced the efficacy of lercanidipine:
- A large-scale observational study reported that among patients treated with lercanidipine, approximately 46% achieved normalized blood pressure after treatment adjustment from 10 mg to 20 mg daily .
- In another study focusing on patients with high cardiovascular risk, lercanidipine demonstrated significant improvements in quality of life metrics alongside blood pressure reduction, highlighting its dual benefits in managing hypertension and enhancing patient well-being .
Eigenschaften
CAS-Nummer |
1217740-02-7 |
---|---|
Molekularformel |
C36H39ClN3O6 |
Molekulargewicht |
651.21 |
Aussehen |
Pale-Yellow Solid |
melting_point |
116-118°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.